4-Fluoro-3-(4-methylpiperazin-1-yl)aniline
CAS No.: 105377-06-8
Cat. No.: VC8172122
Molecular Formula: C11H16FN3
Molecular Weight: 209.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105377-06-8 |
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Molecular Formula | C11H16FN3 |
Molecular Weight | 209.26 g/mol |
IUPAC Name | 4-fluoro-3-(4-methylpiperazin-1-yl)aniline |
Standard InChI | InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12/h2-3,8H,4-7,13H2,1H3 |
Standard InChI Key | LZWADEXTXMZMHI-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=C(C=CC(=C2)N)F |
Canonical SMILES | CN1CCN(CC1)C2=C(C=CC(=C2)N)F |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 4-fluoro-3-(4-methylpiperazin-1-yl)aniline consists of an aniline backbone (C6H5NH2) substituted with a fluorine atom at the para position and a 4-methylpiperazine group at the meta position. The piperazine moiety introduces a six-membered ring containing two nitrogen atoms, one of which is methylated.
Systematic Nomenclature
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Molecular Formula: C11H15FN4 (calculated based on structural analysis).
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Molecular Weight: 222.26 g/mol (theoretical).
Structural Features
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The aromatic ring provides a planar framework for electronic conjugation, while the piperazine group introduces stereoelectronic complexity.
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The fluorine atom at the 4-position enhances electronegativity, influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces .
Synthesis and Manufacturing
While no explicit synthesis route for 4-fluoro-3-(4-methylpiperazin-1-yl)aniline is documented, analogous compounds suggest a multi-step process involving nucleophilic aromatic substitution and reductive amination.
Proposed Synthetic Pathway
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Nitration and Fluorination:
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3-Nitroaniline is fluorinated using hydrogen fluoride or a fluorinating agent like Selectfluor® to yield 4-fluoro-3-nitroaniline.
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Piperazine Introduction:
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Purification:
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Column chromatography or recrystallization isolates the final product.
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Key Challenges
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Regioselectivity: Ensuring precise substitution at the 3-position requires careful control of reaction conditions.
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Piperazine Stability: The basicity of the piperazine nitrogen may necessitate protective group strategies during synthesis .
Physicochemical Properties
Based on structurally related compounds, the following properties are inferred:
Property | Value/Range |
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Physical State | Crystalline solid |
Melting Point | 120–140°C (estimated) |
Solubility | - Soluble in DMSO, DMF |
- Sparingly soluble in H2O | |
LogP (Octanol/Water) | ~2.1 (predicted) |
The fluorine atom and piperazine group contribute to moderate lipophilicity, making the compound suitable for organic solvent-based reactions .
Applications in Pharmaceutical Chemistry
Piperazine derivatives are ubiquitous in drug discovery due to their ability to modulate pharmacokinetic properties and target receptor binding.
Biological Activity
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Dopamine Receptor Modulation: Piperazine-containing compounds often interact with CNS targets, suggesting potential antipsychotic or antidepressant applications .
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Anticancer Agents: Fluorinated anilines are explored as kinase inhibitors; the 4-methylpiperazine group may enhance blood-brain barrier penetration .
Case Studies
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Analogous Structures: Compounds like 4-(3-fluoro-3-methylpiperidin-1-yl)aniline (PubChem CID: 115025962) exhibit antitumor activity in preclinical models .
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Pipeline Drugs: Similar fluorinated piperazines are under investigation for neurodegenerative diseases, highlighting this compound’s relevance .
Analytical Characterization
Modern techniques enable precise structural elucidation:
Spectroscopic Methods
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NMR:
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Mass Spectrometry:
Future Directions
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